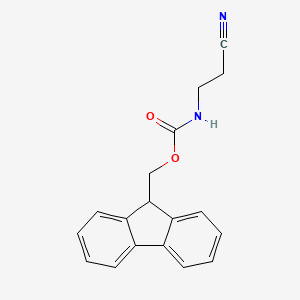

(9H-Fluoren-9-yl)methyl (2-cyanoethyl)carbamate

Beschreibung

(9H-Fluoren-9-yl)methyl (2-cyanoethyl)carbamate is a specialized carbamate derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2-cyanoethyl substituent. The Fmoc group is widely utilized in peptide synthesis due to its stability under acidic conditions and selective deprotection under basic conditions (e.g., piperidine). The 2-cyanoethyl moiety introduces a nitrile functional group, which may influence the compound’s electronic properties, solubility, and reactivity in coupling or deprotection reactions.

Eigenschaften

CAS-Nummer |

849472-67-9 |

|---|---|

Molekularformel |

C18H16N2O2 |

Molekulargewicht |

292.3 g/mol |

IUPAC-Name |

9H-fluoren-9-ylmethyl N-(2-cyanoethyl)carbamate |

InChI |

InChI=1S/C18H16N2O2/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,11-12H2,(H,20,21) |

InChI-Schlüssel |

QBNVKEWYNPHDBR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl (2-cyanoethyl)carbamate typically involves the reaction of (9H-Fluoren-9-yl)methyl chloroformate with 2-cyanoethylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of (9H-Fluoren-9-yl)methyl (2-cyanoethyl)carbamate may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(9H-Fluoren-9-yl)methyl (2-cyanoethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanoethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized fluorenyl carbamate derivatives.

Reduction: Aminoethyl fluorenyl carbamate.

Substitution: Substituted fluorenyl carbamate derivatives.

Wissenschaftliche Forschungsanwendungen

Antiarrhythmic Agents

One of the primary applications of (9H-Fluoren-9-yl)methyl (2-cyanoethyl)carbamate derivatives is in the development of antiarrhythmic agents. Research has shown that derivatives of this compound can serve as intermediates in the synthesis of 9-aminoalkyl-9-carbamoylfluorenes, which exhibit significant antiarrhythmic properties. For example, compounds derived from this structure have been evaluated for their ability to convert induced cardiac arrhythmias to normal sinus rhythm in animal models .

Case Study:

- A study demonstrated that a specific derivative was administered to dogs with induced cardiac arrhythmias, showing a marked improvement in heart rhythm stability compared to control substances. The effectiveness was quantified by measuring the duration of normal rhythm post-administration, indicating potential therapeutic benefits for treating arrhythmias in clinical settings .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of compounds related to (9H-Fluoren-9-yl)methyl (2-cyanoethyl)carbamate. For instance, derivatives synthesized through various reactions have shown activity against multidrug-resistant strains of bacteria and fungi. The minimum inhibitory concentration (MIC) for several compounds was determined, revealing effectiveness against Gram-positive bacteria .

Data Table: Antimicrobial Evaluation Results

| Compound Name | MIC (μg/mL) | Activity Against |

|---|---|---|

| 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole | >256 | Gram-positive bacteria |

| 9-(2-cyanoethyl)-9-carbamoylfluorene | 128 | Fungal strains |

Intermediates in Synthesis

The compound serves as a crucial intermediate in the synthesis of various fluorene derivatives. Its structure allows for modifications that lead to the formation of complex molecules used in pharmaceuticals and materials science. For instance, it has been utilized to prepare 9-carbamoyl-9-aminoalkylfluorene derivatives through standard alkylation methods .

Synthesis Pathway Example:

- Start with (9H-Fluoren-9-yl)methyl (2-cyanoethyl)carbamate.

- Perform alkylation with appropriate amines.

- Isolate the desired 9-aminoalkylfluorene derivative.

Chemical Properties and Reactivity

The reactivity of (9H-Fluoren-9-yl)methyl (2-cyanoethyl)carbamate is influenced by its functional groups, which can participate in various chemical reactions such as nucleophilic substitutions and cyclization reactions. These properties make it versatile for synthetic applications.

Reactivity Table: Common Reactions

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic substitution | Base catalysis | 9-aminoalkyl derivatives |

| Cyclization | Heat or acid catalysis | Cyclic compounds with enhanced properties |

Wirkmechanismus

The mechanism of action of (9H-Fluoren-9-yl)methyl (2-cyanoethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The fluorenyl group can facilitate binding to hydrophobic pockets, while the carbamate moiety can form hydrogen bonds with active site residues. The cyanoethyl group may participate in additional interactions, enhancing the compound’s overall binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional diversity of Fmoc-protected carbamates arises from variations in the substituent attached to the carbamate nitrogen. Below is a detailed comparison of “(9H-Fluoren-9-yl)methyl (2-cyanoethyl)carbamate” with key analogs, supported by data from the evidence:

Structural and Functional Comparison

Key Differences and Implications

This could delay premature deprotection during peptide synthesis . Bromoethyl and aminoethyl derivatives are more reactive in substitution or coupling reactions, making them versatile for introducing alkyl or amine linkages .

Applications: 4-Formylphenyl and 4-aminobenzyl derivatives are used for site-specific bioconjugation or resin attachment in solid-phase synthesis . Hydroxyamino-containing analogs are specialized for generating hydroxamic acids, critical in metalloenzyme inhibition .

Synthetic Flexibility :

- Derivatives like (2R,3R)-3-tert-butoxy-1-hydroxybutan-2-yl carbamate () highlight stereochemical complexity, useful in asymmetric synthesis.

Biologische Aktivität

(9H-Fluoren-9-yl)methyl (2-cyanoethyl)carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of (9H-Fluoren-9-yl)methyl (2-cyanoethyl)carbamate is , with a molecular weight of 302.34 g/mol. The compound features a fluorenyl group, which is known for enhancing lipophilicity and stability, making it suitable for various biological applications.

Synthesis

The synthesis of (9H-Fluoren-9-yl)methyl (2-cyanoethyl)carbamate typically involves the reaction of fluorenylmethyl carbamate with cyanoethyl derivatives. This reaction can be performed using solvents like dichloromethane or tetrahydrofuran under controlled conditions to achieve high yields.

Biological Activity

Research indicates that (9H-Fluoren-9-yl)methyl (2-cyanoethyl)carbamate exhibits significant biological activity, particularly in the following areas:

1. Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess antimicrobial properties. For instance, related compounds have shown effectiveness against various Gram-positive bacteria and fungi, with minimum inhibitory concentrations (MICs) often exceeding 256 μg/mL for multidrug-resistant strains .

2. Enzyme Interaction

The compound serves as a substrate in enzymatic reactions, aiding in the understanding of enzyme mechanisms. It influences enzyme activity through binding interactions, potentially inhibiting or activating metabolic pathways.

3. Drug Delivery Systems

Due to its structural characteristics, (9H-Fluoren-9-yl)methyl (2-cyanoethyl)carbamate is being explored as a prodrug candidate in drug delivery systems. Its ability to modify protein structures can enhance the bioavailability of therapeutic agents .

Case Studies

Several studies have investigated the biological effects of compounds similar to (9H-Fluoren-9-yl)methyl (2-cyanoethyl)carbamate:

The mechanism by which (9H-Fluoren-9-yl)methyl (2-cyanoethyl)carbamate exerts its biological effects involves:

- Binding Interactions : The compound can bind to specific enzymes and proteins, influencing their activity through hydrogen bonding and hydrophobic interactions.

- Metabolic Pathway Modification : By altering enzyme conformation, it can affect various metabolic pathways crucial for microbial survival and drug metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.